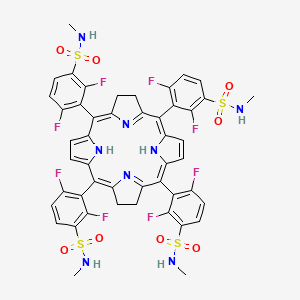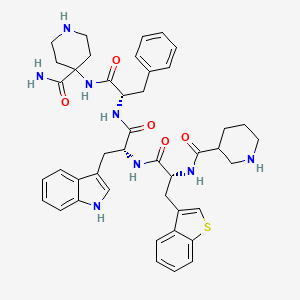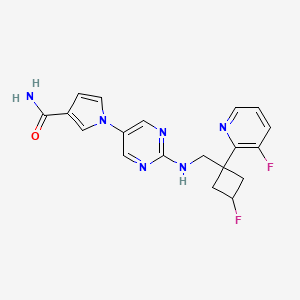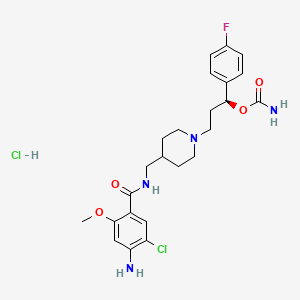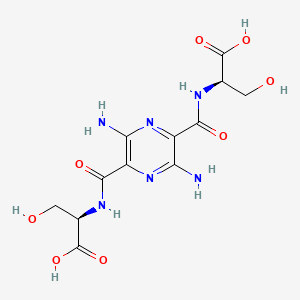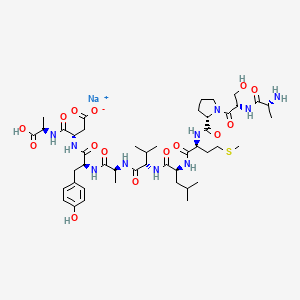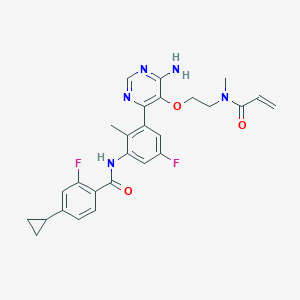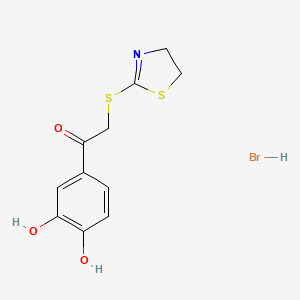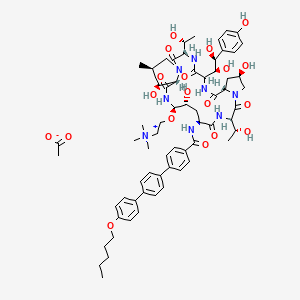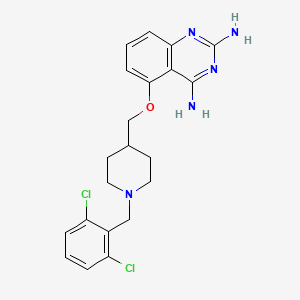
RO4583298
Overview
Description
RO4583298 is a highly potent dual NK1/NK3 receptor antagonist with in vivo activity.
Scientific Research Applications
Reactive Oxygen Species (ROS) and Nanomedicine
RO4583298's involvement in the generation or regulation of reactive oxygen species (ROS) suggests its potential application in the field of nanomedicine. ROS play a crucial role in various physiological functions, and advancements in nanotechnology have led to the exploration of nanomaterials with unique ROS-regulating properties. These nanomaterials guide the dynamic behaviors of ROS in biological environments, contributing to new therapeutic methodologies like nanomaterial-guided in vivo ROS evolution for therapy. This approach could be relevant in the context of this compound's biochemical properties (Yang, Chen, & Shi, 2019).
Research Objects (ROs) in Scientific Research
This compound's application extends to the concept of Research Objects (ROs) in scientific research. ROs are semantic aggregations of related scientific resources, annotations, and research contexts. They assist in referring to all materials supporting scientific investigation. Digital library systems like ROHub support the storage, management, and preservation of ROs, facilitating the sharing of scientific findings through ROs (Palma et al., 2014).
Nanofiltration and Membrane Technology
The term 'nanofiltration' is used to distinguish certain membranes from hyperfiltration seawater membranes. This compound might be related to the development of tailored membranes for applications such as processing salty cheese wheys, pharmaceutical preparations, and converting brackish water to potable water. These membranes, termed as 'nanofiltration' membranes, operate at lower net driving pressures compared to high rejection membranes, indicating a potential application area for this compound (Cadotte et al., 1988).
Plasma Medicine
Plasma medicine, involving cold atmospheric plasmas (CAP), produces various reactive species including ROS and reactive nitrogen species (RNS). These species play a significant role in the interaction of CAP with cells, triggering various signaling pathways. This compound, through its involvement with ROS, might have implications in plasma medicine, particularly in its interaction with prokaryotic and eukaryotic cells (Keidar & Robert, 2015).
properties
CAS RN |
825643-56-9 |
|---|---|
Molecular Formula |
C30H30F7N3O3 |
Molecular Weight |
613.58 |
IUPAC Name |
2-[3,5-Bis(trifluoromethyl)phenyl]-N-[4-(4-fluoro-2-methylphenyl)-6-[(2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]pyridin-3-yl]-N,2-dimethylpropanamide |
InChI |
InChI=1S/C30H30F7N3O3/c1-16-9-20(31)5-6-21(16)22-13-26(40-8-7-25(42)24(40)15-41)38-14-23(22)39(4)27(43)28(2,3)17-10-18(29(32,33)34)12-19(11-17)30(35,36)37/h5-6,9-14,24-25,41-42H,7-8,15H2,1-4H3/t24-,25+/m1/s1 |
InChI Key |
QOOXCQFWUYVSGU-RPBOFIJWSA-N |
SMILES |
CC(C)(C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)C(N(C2=C(C3=CC=C(F)C=C3C)C=C(N4[C@H](CO)[C@@H](O)CC4)N=C2)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
RO4583298; RO-4583298; RO 4583298 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

